

# PF-07293893 versus AICAR for in vitro AMPK activation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-07293893 |           |
| Cat. No.:            | B15542120   | Get Quote |

A Comparative Guide to In Vitro AMPK Activation: PF-07293893 vs. AICAR

This guide provides a detailed comparison of two adenosine monophosphate-activated protein kinase (AMPK) activators: the novel clinical candidate **PF-07293893** and the widely used research compound AICAR. This document is intended for researchers, scientists, and drug development professionals interested in the in vitro activation of AMPK.

### Introduction to AMPK and its Activators

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3][4] As a heterotrimeric complex composed of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits, AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[1][3] Upon activation, AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][2] This positions AMPK as a significant therapeutic target for a range of diseases, including metabolic disorders and heart failure.[1][4] [5][6][7]

**PF-07293893** is a new molecular entity developed by Pfizer, currently in Phase I clinical trials for the treatment of heart failure.[8] It is described as a novel and selective activator of the AMPK gamma 3 (AMPKy3) isoform.[4][5][7][9]

AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside) is a widely used cell-permeable AMPK activator in preclinical research.[3][10][11] Its activation mechanism and



downstream effects have been extensively studied. However, it is also known to have some AMPK-independent effects.[11][12][13]

### **Mechanism of Action**

The mechanisms by which PF-07293893 and AICAR activate AMPK differ significantly.

**PF-07293893** is a direct activator that selectively targets the AMPKγ3 subunit.[4][5][6][7][9][14] The γ subunit of AMPK contains the binding sites for AMP and ATP, and its isoforms contribute to the tissue-specific functions of AMPK. The γ3 isoform is predominantly expressed in skeletal muscle.[14]

AICAR, on the other hand, is an indirect activator. It is a cell-permeable nucleoside that is converted intracellularly by adenosine kinase to ZMP (AICAR monophosphate).[3][10][11] ZMP is an AMP analog that mimics the effects of AMP by binding to the γ subunit of AMPK, leading to its allosteric activation.[11] This activation is less potent than that of AMP.[11]



Click to download full resolution via product page

Fig. 1: Mechanisms of Action for PF-07293893 and AICAR.

## **Quantitative Data Comparison**



As of late 2025, detailed in vitro quantitative data for **PF-07293893**, such as its EC50 or specific activity against the AMPKy3 isoform, has not been made publicly available. Information is anticipated following the presentation at the ACS Fall 2025 meeting.[4][5][6] For AICAR, the effective concentration in vitro assays can vary depending on the cell type and experimental conditions, but it is typically used in the millimolar range.[10]

| Parameter                | PF-07293893                                   | AICAR                                                    |
|--------------------------|-----------------------------------------------|----------------------------------------------------------|
| Target                   | Selective for AMPK y3 subunit[4][5][6][7][14] | Non-selective AMPK activator (acts on y subunit)[10][11] |
| Mechanism                | Direct activator[4][5]                        | Indirect activator (prodrug)[3] [10][11]                 |
| Active Form              | PF-07293893                                   | ZMP (AICAR monophosphate) [3][11]                        |
| In Vitro EC50            | Data not publicly available                   | Cell-type dependent, typically 0.5-2 mM[10]              |
| AMPK-independent Effects | Not reported                                  | Yes, several have been documented[11][12][13]            |

# **Experimental Protocols for In Vitro AMPK Activation**

A variety of in vitro methods can be used to study AMPK activation.[15] A common approach is a biochemical kinase assay using purified recombinant AMPK enzyme. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[1]

# General Protocol for In Vitro AMPK Kinase Assay (e.g., ADP-Glo™)

- Reagent Preparation:
  - $\circ~$  Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50  $\mu M$  DTT; 100  $\mu M$  AMP).
  - Dilute recombinant AMPK enzyme (e.g.,  $\alpha 1/\beta 1/\gamma 1$  heterotrimer) and a suitable substrate (e.g., SAMS peptide) in the kinase buffer.[2]



- Prepare serial dilutions of the test compounds (PF-07293893 or AICAR) and a positive control.
- Prepare an ATP solution.

#### Kinase Reaction:

- o In a multi-well plate, add the diluted AMPK enzyme and substrate solution to each well.
- Add the test compound dilutions or vehicle control.
- Initiate the reaction by adding the ATP solution.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

#### ADP Detection:

- Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature.
- Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature.
- Measure the luminescence using a plate reader.

#### Data Analysis:

- The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent activation relative to a vehicle control.
- Determine the EC50 value by plotting the percent activation against the compound concentration.





Click to download full resolution via product page

Fig. 2: General workflow for an in vitro AMPK kinase assay.

## **Downstream Effects and Cellular Assays**

Activation of AMPK leads to the phosphorylation of downstream targets, resulting in various metabolic changes. These can be assessed in cell-based assays.

- Phosphorylation of Downstream Targets: Western blotting can be used to detect the phosphorylation of key AMPK substrates, such as Acetyl-CoA Carboxylase (ACC).[10]
- Metabolic Assays:
  - Glucose Uptake: In cell lines like C2C12 myotubes, AMPK activation is expected to increase glucose uptake, which can be measured using fluorescently labeled glucose analogs.[2][16]
  - Fatty Acid Oxidation: Increased fatty acid oxidation can be quantified by measuring the conversion of radiolabeled fatty acids to CO2 and acid-soluble metabolites.[17]
  - Lipogenesis: Inhibition of lipogenesis can be measured by the incorporation of [3H]acetate into the lipid pool.[3]

## **AMPK Signaling Pathway**



The AMPK signaling cascade is a central regulator of cellular energy homeostasis. It is activated by an increase in the cellular AMP:ATP ratio. Upstream kinases, such as LKB1 and CaMKK $\beta$ , phosphorylate the  $\alpha$  subunit at Thr172, which is essential for AMPK activity.[3] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure American Chemical Society [acs.digitellinc.com]
- 7. PF-07293893|COA [dcchemicals.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. PF-07293893 by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 10. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential effects of AMPK agonists on cell growth and metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 13. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PF-07293893 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. In Vitro Methods to Study AMPK [pubmed.ncbi.nlm.nih.gov]



- 16. The AMP-activated protein kinase activator AICAR does not induce GLUT4 translocation to transverse tubules but stimulates glucose uptake and p38 mitogen-activated protein kinases alpha and beta in skeletal muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-07293893 versus AICAR for in vitro AMPK activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542120#pf-07293893-versus-aicar-for-in-vitro-ampk-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com